molecular formula C16H24Cl2N4O B13780666 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-37-9

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13780666
CAS No.: 68638-37-9
M. Wt: 359.3 g/mol
InChI Key: MHOHEZBIFGUNFY-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of quinazolinone derivatives with 4-isopropyl-1-piperazine in the presence of suitable catalysts and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropyl-piperazin-1-yl)-propylamine
  • 4-(4-Isopropyl-1-piperazinyl)-N-(3-methyl-4-piperidinyl)benzamide dihydrochloride
  • (3-Aminocyclohexyl)(4-isopropyl-1-piperazinyl)methanone dihydrochloride

Uniqueness

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific quinazolinone structure combined with the 4-isopropyl-1-piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

68638-37-9

Molecular Formula

C16H24Cl2N4O

Molecular Weight

359.3 g/mol

IUPAC Name

3-[(4-propan-2-ylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C16H22N4O.2ClH/c1-13(2)19-9-7-18(8-10-19)12-20-11-17-15-6-4-3-5-14(15)16(20)21;;/h3-6,11,13H,7-10,12H2,1-2H3;2*1H

InChI Key

MHOHEZBIFGUNFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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